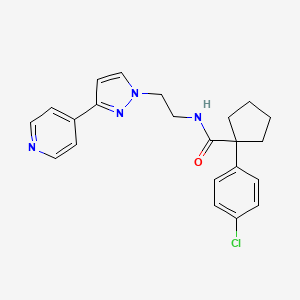
5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol, also known as MFTT, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. MFTT belongs to the family of 1,2,4-triazoles, which are known for their diverse biological activities.
Wirkmechanismus
5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol also induces the production of reactive oxygen species, which contributes to its anticancer activity.
Biochemical and Physiological Effects
5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has been found to have anti-inflammatory and antioxidant properties. 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of enzymes involved in cholesterol synthesis, making it a potential therapeutic agent for hypercholesterolemia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol in lab experiments is its specificity for topoisomerase II, which makes it a valuable tool for studying the role of this enzyme in DNA replication and repair. However, 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol derivatives with improved solubility and bioavailability. Another area of interest is the use of 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol in combination with other anticancer agents to improve efficacy. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and antioxidant properties of 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol.
Synthesemethoden
5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol can be synthesized through a multistep process starting from 3-methylfuran-2-carboxylic acid and propargyl alcohol. The intermediate product is then reacted with thiosemicarbazide to yield 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol. The synthesis of 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has been optimized to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential as an anticancer agent. Studies have shown that 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
Eigenschaften
IUPAC Name |
3-(3-methylfuran-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-3-5-13-9(11-12-10(13)15)8-7(2)4-6-14-8/h3-4,6H,1,5H2,2H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFESXFHIQVVPJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C2=NNC(=S)N2CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2379076.png)
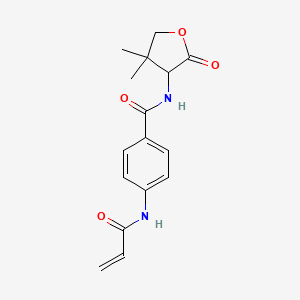
![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2379080.png)
![N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/no-structure.png)
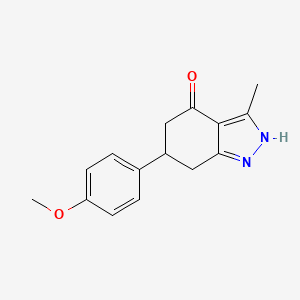
![EThyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2379084.png)
![5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B2379085.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2379088.png)
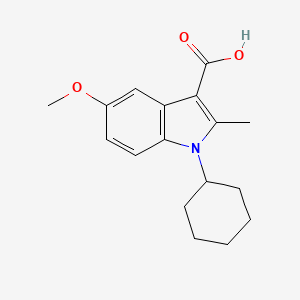

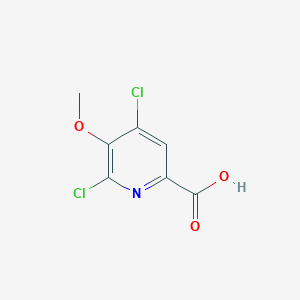
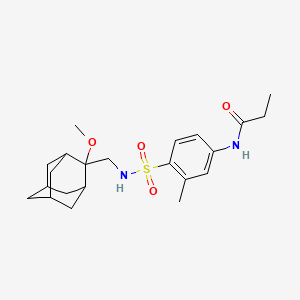
![2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2379097.png)
